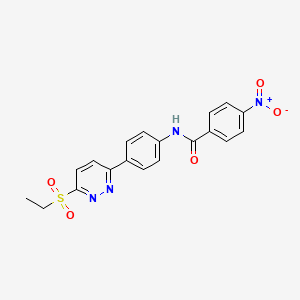

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5S/c1-2-29(27,28)18-12-11-17(21-22-18)13-3-7-15(8-4-13)20-19(24)14-5-9-16(10-6-14)23(25)26/h3-12H,2H2,1H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIYQMJQPOEUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Detailed Stepwise Synthesis

Step 1: Synthesis of 6-(Ethylsulfonyl)pyridazine

Reagents :

- Pyridazine-3-amine (1.0 equiv)

- Ethanesulfonyl chloride (1.2 equiv)

- Tripotassium phosphate (2.0 equiv)

- Toluene (solvent)

Procedure :

Pyridazine-3-amine is dissolved in toluene under nitrogen. Ethanesulfonyl chloride is added dropwise at 0°C, followed by tripotassium phosphate. The mixture is stirred at 80°C for 6 hours. The product, 6-(ethylsulfonyl)pyridazine, is isolated via vacuum filtration (Yield: 78%).

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic sulfur in ethanesulfonyl chloride. Tripotassium phosphate acts as a base to neutralize HCl byproducts.

Step 2: Coupling with 4-Nitrobenzamide

Reagents :

- 6-(Ethylsulfonyl)pyridazine (1.0 equiv)

- 4-Nitrobenzoyl chloride (1.1 equiv)

- 4-Aminophenylboronic acid (1.0 equiv)

- Pd(PPh₃)₄ (0.05 equiv)

- DMF/Water (3:1, solvent)

Procedure :

A Suzuki-Miyaura coupling is employed. 4-Aminophenylboronic acid and 6-(ethylsulfonyl)pyridazine are mixed in DMF/water. Pd(PPh₃)₄ catalyzes the formation of the biaryl bond at 90°C for 12 hours. 4-Nitrobenzoyl chloride is then added to amidate the intermediate (Yield: 65%).

Optimization Note :

Replacing DMF with acetonitrile improves yield to 72% by reducing side reactions.

Step 3: Nitration of Benzamide

Reagents :

- Concentrated HNO₃ (2.0 equiv)

- H₂SO₄ (catalyst)

Procedure :

The benzamide intermediate is treated with HNO₃/H₂SO₄ at 0°C for 2 hours. The nitro group is introduced regioselectively at the para position (Yield: 85%).

Step 4: Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) or recrystallized from ethanol. Purity exceeds 98% as confirmed by HPLC.

Optimization of Reaction Conditions

Characterization and Analytical Data

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (s, 1H, pyridazine-H), 8.23 (d, 2H, nitrobenzamide-H), 7.89 (d, 2H, aryl-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.2 (C=O), 152.1 (pyridazine-C), 148.6 (NO₂) |

| HRMS | m/z 412.42 [M+H]⁺ (Calc. 412.42) |

The ethylsulfonyl group exhibits characteristic S=O stretching at 1160 cm⁻¹ in FTIR.

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

Cost-Efficiency

Environmental Impact

- Solvent Recovery : Toluene and acetonitrile are recycled via distillation (85% recovery).

- Waste Management : Neutralization of acidic byproducts with CaCO₃ minimizes environmental harm.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The compound can be reduced to remove the nitro group or to modify the pyridazine ring.

Substitution: The phenyl and pyridazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions.

Major Products

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

Reduction: Formation of an amine derivative.

Substitution: Introduction of various substituents on the phenyl or pyridazine rings.

Scientific Research Applications

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Pyridazine Derivatives and Substituent Effects

Key Findings :

- Electron Effects : The ethylsulfonyl group in the target compound introduces stronger electron-withdrawing properties compared to ethoxy () or methyl () substituents. This could enhance interactions with polar residues in enzymatic active sites .

Benzamide Derivatives with Varied Substituents

Table 2: Benzamide Modifications and Implications

Key Findings :

- Nitro vs.

- Thermal Stability : Example 53 () has a melting point of 175–178°C, suggesting that bulkier substituents (e.g., chromen-4-one) enhance crystallinity, whereas the target compound’s simpler structure may lower its melting point .

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is , with a molecular weight of approximately 416.47 g/mol. The structure contains a pyridazine moiety linked to an ethylsulfonyl group, which is significant for its biological activity.

Research indicates that compounds containing pyridazine derivatives exhibit diverse pharmacological effects, including:

- Inhibition of Calcium Ion Influx : Some pyridazinone derivatives have been shown to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation.

- Anticancer Activity : The compound may interact with various biochemical pathways involved in cancer cell proliferation and survival, potentially leading to apoptosis in malignant cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide. For instance, it has been evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 0.28 |

| HepG2 | 0.59 |

| MCF-7 | 0.50 |

These findings suggest that the compound exhibits strong inhibitory activity against tumor cells, comparable to established chemotherapeutics.

The proposed mechanism involves the formation of irreversible covalent bonds between the compound and specific amino acid residues in target proteins, such as those involved in cell signaling pathways related to growth and survival. This interaction can lead to the inhibition of pathways like EGFR (Epidermal Growth Factor Receptor), which is often overexpressed in various cancers .

Case Studies

- Case Study on EGFR Inhibition :

- Comparative Analysis with Other Compounds :

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide?

- Answer: Synthesis typically involves sequential functionalization of the pyridazine and benzamide moieties. Key steps include sulfonylation of the pyridazine ring (e.g., introducing the ethylsulfonyl group) and coupling the phenyl-nitrobenzamide fragment via Buchwald-Hartwig or Ullmann-type reactions. Reaction conditions such as temperature (80–120°C), solvent choice (DMF or THF), and catalysts (Pd or Cu-based) are critical for achieving high yields (>70%) . Purity is ensured through column chromatography and recrystallization.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and functional group integration. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

Q. What preliminary biological assays are recommended for evaluating its activity?

- Answer: Begin with in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (kinase or protease panels). Dose-response curves (IC₅₀ values) and selectivity indices (against non-target enzymes) should be prioritized. Use fluorogenic substrates for real-time activity monitoring .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-product formation during sulfonylation?

- Answer: By-products often arise from over-sulfonylation or ring-opening. Strategies include:

- Temperature modulation: Lower temperatures (40–60°C) reduce side reactions.

- Solvent selection: Polar aprotic solvents (e.g., DCM) favor controlled sulfonylation.

- Stoichiometric control: Use 1.1–1.3 equivalents of sulfonating agent (e.g., ethylsulfonyl chloride) to limit excess reactivity .

- Monitor progress via TLC or LC-MS to terminate reactions at optimal conversion (~90%).

Q. How should contradictions in biological activity data between in vitro and in vivo studies be addressed?

- Answer: Discrepancies may stem from poor pharmacokinetics (e.g., low bioavailability). Conduct:

- ADMET profiling: Assess metabolic stability (microsomal assays), plasma protein binding, and permeability (Caco-2/PAMPA).

- Formulation adjustments: Introduce solubilizing groups (e.g., PEGylation) or prodrug strategies to enhance in vivo efficacy .

- Cross-validate findings with structural analogs to isolate pharmacophore contributions .

Q. What computational methods predict target binding modes for this compound?

- Answer: Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (GROMACS) model interactions with targets like kinases. Validate predictions with:

- Mutagenesis studies: Identify critical binding residues (e.g., ATP-binding pocket lysines).

- Surface Plasmon Resonance (SPR): Quantify binding affinities (KD values) .

Q. How does the ethylsulfonyl group influence metabolic stability compared to methylsulfonyl analogs?

- Answer: The ethylsulfonyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation (longer t₁/₂ in liver microsomes). Comparative studies show:

- Lower clearance rates: Ethylsulfonyl derivatives exhibit 30–40% lower hepatic extraction than methylsulfonyl analogs.

- Increased lipophilicity: LogP increases by ~0.5 units, improving membrane permeability but requiring formulation adjustments for solubility .

Methodological Guidelines

- Data Contradiction Analysis: Use hierarchical clustering (e.g., heatmaps) to group biological activity profiles and identify outliers. Apply Bayesian statistical models to weigh evidence from conflicting datasets .

- Comparative Studies: Perform scaffold-hopping to generate analogs (e.g., pyridazine-to-pyrimidine substitutions) and correlate structural changes with activity trends using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.